Grayanotoxin II
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of grayanotoxins, including Grayanotoxin II, has been a challenging task due to their complex molecular architecture. One notable synthetic route involves a Ni-catalyzed α-vinylation of β-ketoester to construct a bicyclo[3.2.1]octane ring system, followed by an intramolecular Pauson-Khand reaction of enyne to construct a 7/5-bicyclic ring system . Additionally, a biomimetic 1,2-rearrangement of the grayanane-type 5/7/6/5 skeleton is employed to generate the desired structure .
Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in Rhododendron species. Extraction from these plants remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Grayanotoxin II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Grayanotoxin II has several scientific research applications across various fields:
Mechanism of Action
Grayanotoxin II exerts its effects by binding to voltage-gated sodium channels on the membranes of excitable cells, such as neurons and muscle cells . This binding increases the permeability of sodium ions, leading to prolonged depolarization and repetitive action potentials . The overstimulation of affected cells results in the toxic effects observed with this compound .
Comparison with Similar Compounds
Grayanotoxin II is part of a group of neurotoxins that includes Grayanotoxin I, Grayanotoxin III, and Grayanotoxin IV . These compounds share a similar polyhydroxylated cyclic diterpene structure but differ in their specific functional groups and toxicity levels . For example:
Grayanotoxin I: Contains an acetate group at position 14 and is known for its high toxicity.
Grayanotoxin III: Lacks the acetate group and has a hydroxyl group at position 3, making it less toxic than Grayanotoxin I.
Grayanotoxin IV: Similar to this compound but with an additional acetate group at position 2.
This compound is unique due to its specific binding affinity and effects on sodium channels, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
4678-44-8 |
---|---|
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1S,3R,4R,6S,8S,10S,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |
InChI |
InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15+,16?,18+,19-,20-/m0/s1 |
InChI Key |
KEOQZUCOGXIEQR-BBLSUVPKSA-N |
SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |
Isomeric SMILES |
C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1C3O)O)O)O |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Grayanotoxin II; G-II; delta(sup 10 (18))-Andromedenol; Deacetylanhydroandromedotoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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